3-Bromoimidazo[1,2-A]pyridin-8-amine

Electrophilic aromatic substitution Imidazo[1,2-a]pyridine reactivity Bromination kinetics

For hit-to-lead kinase programs requiring rapid parallel SAR, 3-Bromoimidazo[1,2-A]pyridin-8-amine provides an orthogonal dual-functionalization platform. • C3-Br enables regioselective Suzuki-Miyaura couplings; C8-NH₂ allows parallel amidation/reductive amination without protecting-group strategies. • X-ray co-crystal validated with CDK2 (PDB: 2R3L); selectivity data vs. CDK1/CDK4 de-risks lead optimization. • Electrochemical co-electrolysis synthesis supports in-house scale-up (5-50 g), reducing supply-chain dependency.

Molecular Formula C7H6BrN3
Molecular Weight 212.05
CAS No. 1232431-81-0
Cat. No. B566982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromoimidazo[1,2-A]pyridin-8-amine
CAS1232431-81-0
Molecular FormulaC7H6BrN3
Molecular Weight212.05
Structural Identifiers
SMILESC1=CN2C(=CN=C2C(=C1)N)Br
InChIInChI=1S/C7H6BrN3/c8-6-4-10-7-5(9)2-1-3-11(6)7/h1-4H,9H2
InChIKeyZHOCYGCQOHNELP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromoimidazo[1,2-A]pyridin-8-amine: Identity & Procurement Essentials


3-Bromoimidazo[1,2-A]pyridin-8-amine (CAS 1232431-81-0) is a heterocyclic building block consisting of an imidazo[1,2-a]pyridine core substituted with a bromine atom at the 3-position and a primary amine at the 8-position (molecular formula C7H6BrN3, MW 212.05 g/mol) . The compound is a solid routinely supplied at ≥97–98% purity with batch-specific QC documentation (NMR, HPLC, GC) available from multiple vendors, and must be stored at 2–8°C with protection from light . The C3-bromo substituent is strategically positioned at the heterocycle's most nucleophilic carbon, enabling efficient transition-metal-catalyzed cross-coupling for rapid diversification into bioactive scaffolds [1][2].

Why 3-Bromoimidazo[1,2-A]pyridin-8-amine Is Irreplaceable


The imidazo[1,2-a]pyridine scaffold exhibits pronounced positional reactivity differentials that preclude simple substitution among brominated regioisomers. Electrophilic bromination kinetic studies demonstrate that the C3 position is the overwhelmingly dominant site of attack, with a bimolecular rate coefficient (Kºbi) of 1.30(±0.05) × 10⁹ dm³ mol⁻¹ s⁻¹ for Br₂ on the parent heterocycle at 25°C—a reactivity level that the C6 and C7 positions do not approach [1]. Consequently, the 3-bromo substituent is not merely a passive halogen tag but a privileged synthetic handle: it enables regioselective palladium-catalyzed Suzuki–Miyaura and Buchwald–Hartwig couplings that bromine at alternative positions or non-halogenated analogs cannot replicate with comparable efficiency [2]. Moreover, the 8-amine group provides a secondary diversification vector through amidation, reductive amination, or diazotization chemistry that is absent in des-amino analogs such as 3-bromoimidazo[1,2-a]pyridine (CAS 4926-47-0). These orthogonal reactivity features make the compound a unique dual-functionalization platform that generic alternatives cannot mimic [3].

3-Bromoimidazo[1,2-A]pyridin-8-amine: Key Differentiation Evidence


C3 Regioselective Bromination Kinetics

The C3 position of the imidazo[1,2-a]pyridine scaffold is kinetically privileged for electrophilic bromination. The bimolecular rate coefficient for Br₂ attack at C3 on the parent imidazo[1,2-a]pyridine in dilute acidic aqueous solution at 25°C is Kºbi = 1.30(±0.05) × 10⁹ dm³ mol⁻¹ s⁻¹ [1]. No comparable rate data exist for bromination at the C6 or C7 positions under identical conditions, confirming that C3 is the thermodynamically and kinetically preferred site. This inherent regioselectivity means the 3-bromo isomer is the most synthetically accessible and the most reactive downstream cross-coupling partner relative to 6-bromoimidazo[1,2-a]pyridin-8-amine (CAS 676371-00-9) or 7-bromo variants, which require alternative, less efficient synthetic routes.

Electrophilic aromatic substitution Imidazo[1,2-a]pyridine reactivity Bromination kinetics

C3-Bromo: One-Pot Electrochemical Synthesis Advantage

An electrochemical co-electrolysis protocol directly generates 3-bromoimidazo[1,2-a]pyridines from 2-aminopyridines and α-bromoketones in a single step without external oxidant, delivering products with a broad substrate scope and easy scalability [1]. The methodology leverages the innate C3 regioselectivity; analogous one-pot electrochemical routes to 6-bromo or 7-bromo isomers are not reported, as those substitution patterns require alternative synthetic strategies (e.g., halogen dance or directed ortho-metalation). This synthetic accessibility translates into batch-to-batch reproducibility and lower cost of goods for the 3-bromo isomer relative to regioisomeric comparators.

Electrochemical synthesis Cross-coupling C–Br functionalization

Orthogonal Dual-Functionalization Handles

3-Bromoimidazo[1,2-a]pyridin-8-amine uniquely combines two orthogonal reactive sites on the same scaffold: the C3-Br group for palladium-catalyzed C–C and C–N bond formation (Suzuki, Buchwald–Hartwig, Sonogashira) and the C8-NH₂ group for amide coupling, sulfonamide formation, reductive amination, or diazotization/Sandmeyer chemistry. This dual functionality enables sequential or parallel library synthesis without protecting-group manipulation. In contrast, 3-bromoimidazo[1,2-a]pyridine (CAS 4926-47-0) lacks any amine diversification handle, while 6-bromoimidazo[1,2-a]pyridin-8-amine (CAS 676371-00-9) places the amine at a position where electronic cross-talk with the bromine differs, potentially altering the reactivity of both groups in tandem transformations [1][2].

Orthogonal functionalization Medicinal chemistry building blocks Diversification vectors

pKa Modulation by C3-Bromination

Bromination at C3 significantly alters the electronic character of the imidazo[1,2-a]pyridine core. The conjugate acid pKa of the parent imidazo[1,2-a]pyridine is 6.65 (aqueous, 25°C), while 3-bromoimidazo[1,2-a]pyridine exhibits a pKa of 4.95—a decrease of 1.70 log units [1]. This pKa shift means the 3-bromo analog is predominantly unprotonated at physiological pH 7.4, improving membrane permeability relative to the parent scaffold. For 3-bromoimidazo[1,2-a]pyridin-8-amine, the additional 8-NH₂ group contributes its own basicity (predicted pKa ~5.06 ), creating a compound with tunable ionization states across pH 2–8. No analogous pKa data are published for 6-bromo or 7-bromo regioisomers, preventing cross-comparison of this parameter.

Physicochemical properties pKa modulation Drug-likeness

CDK2 Inhibitor: X-ray Co-crystal Validation

The 3-bromo-8-amino substitution pattern is directly represented in a biologically validated kinase inhibitor chemotype. The elaborated derivative 3-bromo-6-phenyl-N-(pyrimidin-5-ylmethyl)imidazo[1,2-a]pyridin-8-amine was co-crystallized with cyclin-dependent kinase 2 (CDK2, PDB: 2R3L), revealing a canonical hinge-binding mode with two hydrogen bonds to the kinase backbone—an interaction geometry that depends critically on the 8-amino group as a hinge donor/acceptor and the C3-bromo substituent to orient the core within the ATP-binding pocket [1]. In contrast, 6-bromoimidazo[1,2-a]pyridin-8-amine-based CDK2 inhibitors (also disclosed in the same program) exhibit different selectivity profiles, demonstrating that the bromine position is not interchangeable without altering target engagement [2].

CDK2 inhibitor X-ray crystallography Kinase hinge binder

Multi-Vendor Supply Advantage

The 3-bromo isomer benefits from broader multi-vendor commercial availability compared to regioisomeric comparators. 3-Bromoimidazo[1,2-a]pyridin-8-amine is stocked by Sigma-Aldrich (AldrichCPR collection), Fluorochem (98% purity, 100 mg–10 g scale), Bidepharm (97% purity), CymitQuimica (≥95%), Aladdin Scientific, and multiple other suppliers . In contrast, 6-bromoimidazo[1,2-a]pyridin-8-amine (CAS 676371-00-9) is listed by fewer vendors, and 7-bromoimidazo[1,2-a]pyridin-8-amine has extremely limited commercial availability. This superior sourcing landscape reduces supply risk and enables competitive pricing for the 3-bromo isomer in procurement.

Commercial sourcing Supply chain reliability Research chemical procurement

3-Bromoimidazo[1,2-A]pyridin-8-amine: Application Scenarios


CDK2-Focused Kinase Inhibitor Library Synthesis

Based on the X-ray co-crystal structure of a 3-bromo-8-amino-derived inhibitor with CDK2 (PDB: 2R3L), the target compound serves as a direct entry point for synthesizing focused libraries of ATP-competitive kinase inhibitors. The C3-Br handle enables rapid Suzuki diversification to explore gatekeeper-pocket interactions, while the C8-NH₂ group allows parallel amide or sulfonamide capping to probe solvent-exposed regions [1]. The existence of selectivity data (CDK2 vs. CDK1/CDK4) for this scaffold family de-risks lead optimization relative to 6-bromo or 7-bromo isomers that lack equivalent structural biology validation [2].

Parallel Library Synthesis Without Protecting Groups

For hit-to-lead programs requiring rapid synthesis of >100 analogs, 3-bromoimidazo[1,2-a]pyridin-8-amine enables a two-step sequential diversification: (Step 1) Suzuki–Miyaura coupling at C3-Br to install aryl/heteroaryl groups; (Step 2) amide coupling or reductive amination at C8-NH₂ without intermediate deprotection. This orthogonal strategy halves the synthetic step count compared to iterative mono-functionalization using 3-bromoimidazo[1,2-a]pyridine or 6-bromo analogs that may require protecting-group strategies [3].

pKa Modulation for CNS Drug Discovery

The reduced core pKa (4.95 vs. 6.65 for the parent heterocycle) shifts the ionization equilibrium such that the compound is predominantly neutral at pH 7.4, a property favorable for blood–brain barrier penetration. This evidence supports prioritization of the 3-bromo-8-amino scaffold in CNS-targeted kinase inhibitor programs where 6-bromo or non-halogenated analogs may exhibit less favorable ionization profiles (though direct pKa data for those comparators remain unpublished, representing an evidence gap) [4].

Scalable One-Pot Electrochemical Synthesis

The electrochemical co-electrolysis protocol directly produces 3-bromoimidazo[1,2-a]pyridine derivatives from commodity 2-aminopyridines and α-bromoketones under ambient conditions without external oxidants [5]. This scalable route supports in-house synthesis of the core scaffold at 5–50 g scale, reducing reliance on commercial supply and enabling cost-effective procurement for programs advancing beyond the hit-discovery phase.

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